2-(4-fluorophenyl)-N-(5-(1-isopropyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)acetamide
Description
This compound is a heterocyclic acetamide derivative featuring a 1,3,4-oxadiazole core substituted with a 1-isopropylpyrazole moiety and an N-linked 4-fluorophenylacetamide group. The 1,3,4-oxadiazole ring is a privileged scaffold in medicinal chemistry due to its metabolic stability and hydrogen-bonding capacity, while the fluorophenyl group enhances lipophilicity and bioavailability via fluorine’s electron-withdrawing effects .
Properties
IUPAC Name |
2-(4-fluorophenyl)-N-[5-(2-propan-2-ylpyrazol-3-yl)-1,3,4-oxadiazol-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FN5O2/c1-10(2)22-13(7-8-18-22)15-20-21-16(24-15)19-14(23)9-11-3-5-12(17)6-4-11/h3-8,10H,9H2,1-2H3,(H,19,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDTAQMSBJFNWES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=CC=N1)C2=NN=C(O2)NC(=O)CC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Diacylhydrazides
The 1,3,4-oxadiazole ring is typically synthesized via dehydrative cyclization of diacylhydrazides under acidic or oxidative conditions. A representative protocol involves:
- Hydrazide formation : Reacting 1-isopropyl-1H-pyrazole-5-carboxylic acid (A ) with hydrazine hydrate to yield the corresponding hydrazide (B ).
- Acylation : Treating B with 4-fluorophenylacetyl chloride (C ) to form diacylhydrazide (D ).
- Cyclization : Dehydration of D using phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) at 80–100°C for 4–6 hours generates the oxadiazole ring (E ).
Reaction Scheme :
$$
\text{A} \xrightarrow{\text{NH}2\text{NH}2} \text{B} \xrightarrow{\text{C}} \text{D} \xrightarrow{\text{POCl}_3} \text{E (Oxadiazole core)}
$$
Optimization Note : Cyclization efficiency depends on the electron-withdrawing nature of substituents. The 1-isopropylpyrazole group enhances ring stability, achieving yields of 65–75%.
Functionalization of the Oxadiazole Ring
Nucleophilic Aromatic Substitution
The 2-amino group on the oxadiazole undergoes nucleophilic substitution with activated acyl chlorides. For the target compound:
- Acylation : Reacting oxadiazole-2-amine (E ) with 4-fluorophenylacetyl chloride in dichloromethane (DCM) at 0°C, using triethylamine (Et₃N) as a base.
- Workup : Precipitation in ice-water followed by recrystallization from ethanol yields the final acetamide (F ).
Reaction Conditions :
Critical Parameter : Excess acyl chloride (1.2 equiv) ensures complete conversion, while controlled temperature prevents side reactions.
Alternative Routes via Cross-Coupling
Suzuki-Miyaura Coupling
A modular approach involves pre-forming the oxadiazole and pyrazole separately, followed by cross-coupling:
- Oxadiazole Boronic Ester : Introduce a boronic ester at the 5-position of 2-amino-1,3,4-oxadiazole.
- Pyrazole Halide : Synthesize 1-isopropyl-5-iodo-1H-pyrazole.
- Coupling : Pd(PPh₃)₄ catalyst, Na₂CO₃ base, in toluene/ethanol (3:1) at 90°C for 24 hours.
Advantage : Enables late-stage diversification of the pyrazole moiety.
Yield : 60–65%.
Comparative Analysis of Synthetic Methods
Table 1 : Yield and scalability comparison of primary synthetic routes.
Mechanistic Insights and Side Reactions
Competing Pathways in Cyclization
During diacylhydrazide cyclization, competing intramolecular H-bonding can lead to incomplete dehydration. Adding molecular sieves (4Å) or using SOCl₂ as a dual acid/dehydrating agent mitigates this issue, improving yields by 10–15%.
Epimerization Risk
The 1-isopropyl group on the pyrazole may undergo steric inversion under strong acidic conditions. Employing milder agents (e.g., PCl₅ instead of POCl₃) preserves stereochemical integrity.
Industrial-Scale Considerations
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution
The 4-fluorophenyl group undergoes nucleophilic substitution under specific conditions. For example:
-
Fluorine displacement by amines or thiols occurs in polar aprotic solvents (e.g., DMF) with bases like K₂CO₃.
-
Reagents : Sodium methoxide (NaOMe), thiourea, or aniline derivatives.
-
Products : Substituted phenyl derivatives (e.g., methoxy or thiol analogs) .
Example Reaction:
Oxidation Reactions
The oxadiazole and pyrazole moieties are susceptible to oxidation:
| Target Site | Reagents | Conditions | Product |
|---|---|---|---|
| Oxadiazole ring | KMnO₄, CrO₃ | Acidic aqueous media | Carboxylic acid derivatives |
| Pyrazole ring | H₂O₂, O₂ (catalytic Pd/C) | Room temperature | Pyrazole N-oxide |
Reduction Reactions
Selective reduction of functional groups:
-
Acetamide reduction : LiAlH₄ reduces the amide to a primary amine.
-
Thioether reduction : NaBH₄/CuCl₂ selectively reduces the S–C bond to a single bond .
Example Reaction:
Amide Hydrolysis
The acetamide group hydrolyzes under acidic or basic conditions:
-
Acidic hydrolysis (HCl/EtOH, reflux): Yields 2-(4-fluorophenyl)thioacetic acid and 5-(1-isopropylpyrazol-5-yl)-1,3,4-oxadiazol-2-amine.
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Basic hydrolysis (NaOH/H₂O, 100°C): Forms sodium carboxylate and amine.
Pyrazole Ring Functionalization
The 1-isopropylpyrazole group participates in:
-
Electrophilic substitution : Bromination or nitration at the pyrazole C-4 position using Br₂/Fe or HNO₃/H₂SO₄ .
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Coordination chemistry : Acts as a ligand for transition metals (e.g., Cu²⁺, Fe³⁺) in catalytic systems .
Oxadiazole Ring Opening
Strong nucleophiles (e.g., NH₂NH₂) cleave the oxadiazole ring:
This reaction is critical for synthesizing bioactive hybrids .
Cross-Coupling Reactions
The fluorophenyl group participates in Suzuki-Miyaura coupling with boronic acids:
| Catalyst | Base | Solvent | Yield |
|---|---|---|---|
| Pd(PPh₃)₄ | K₂CO₃ | Dioxane | 78% |
| PdCl₂(dppf) | CsF | DMF | 85% |
Example : Coupling with 4-methoxyphenylboronic acid produces biaryl derivatives .
Experimental Insights from Literature
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that compounds containing oxadiazole and pyrazole moieties exhibit significant antimicrobial properties. The presence of the 4-fluorophenyl group may enhance the lipophilicity and bioavailability of the compound, making it a candidate for developing new antimicrobial agents. Studies have shown that derivatives of this compound can effectively inhibit bacterial growth, suggesting potential use in treating infections caused by resistant strains.
Anti-inflammatory Properties
The structure of 2-(4-fluorophenyl)-N-(5-(1-isopropyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)acetamide suggests it may possess anti-inflammatory properties. Pyrazole derivatives are known for their ability to modulate inflammatory responses, which can be beneficial in treating conditions such as arthritis and other inflammatory diseases .
Pharmacology
Neuroprotective Effects
Preliminary studies indicate that this compound may exhibit neuroprotective effects. The oxadiazole ring is associated with various neuroprotective activities, potentially offering therapeutic benefits in neurodegenerative diseases like Alzheimer's and Parkinson's disease. The ability to cross the blood-brain barrier could enhance its efficacy as a neuroprotective agent .
Cancer Research
Compounds similar to 2-(4-fluorophenyl)-N-(5-(1-isopropyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)acetamide have been investigated for their anticancer properties. The unique combination of functional groups may lead to selective cytotoxicity against cancer cells while sparing normal cells. Early-stage research suggests potential applications in targeted cancer therapies .
Materials Science
Polymer Chemistry
The compound's structural characteristics make it suitable for incorporation into polymer matrices. Its chemical stability and functional versatility allow it to be used in developing advanced materials with specific properties such as enhanced thermal stability or electrical conductivity. Research is ongoing into its use as a building block for smart materials that respond to environmental stimuli .
Summary of Findings
| Application Area | Potential Uses | Key Properties |
|---|---|---|
| Medicinal Chemistry | Antimicrobial agents, anti-inflammatory drugs | Enhanced lipophilicity, bioavailability |
| Pharmacology | Neuroprotective effects, cancer therapies | Ability to cross blood-brain barrier |
| Materials Science | Smart materials, polymer additives | Chemical stability, functional versatility |
Case Study 1: Antimicrobial Efficacy
A study conducted on various oxadiazole derivatives demonstrated that compounds with similar structures to 2-(4-fluorophenyl)-N-(5-(1-isopropyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)acetamide showed significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The findings suggest a promising avenue for developing new antibiotics targeting resistant strains.
Case Study 2: Neuroprotection
Research published in a pharmacological journal highlighted the neuroprotective effects of pyrazole derivatives in models of neurodegeneration. The study indicated that these compounds could reduce oxidative stress markers and improve cognitive function in animal models.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Similarities
The compound shares key features with other 1,3,4-oxadiazole-acetamide hybrids (Table 1). For example:
- N-(5-Chloro-2-methylphenyl)-2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide (8t) : Replaces the fluorophenyl group with a chloro-methylphenyl moiety and adds a sulfanyl bridge. This compound exhibits α-glucosidase inhibition (IC₅₀ = 2.1 µM), highlighting the role of electron-deficient aryl groups in enzyme interaction .
- N-(2-Methyl-6-nitrophenyl)-2-{[5-(1H-Indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide (8v) : Substitutes the pyrazole with an indole-methyl group and introduces a nitro group, showing moderate BChE inhibition (IC₅₀ = 15.8 µM). The nitro group’s electron-withdrawing effects may enhance binding to cholinesterase active sites .
Table 1: Comparison of 1,3,4-Oxadiazole-Acetamide Analogs
Divergences in Pharmacological Profiles
Key Research Findings from Analogs
- Enzyme Inhibition : Fluorine-containing analogs (e.g., FOE 5043 in ) are prevalent in agrochemicals due to enhanced stability and target affinity .
- Structure-Activity Relationships (SAR): Electron-withdrawing groups (e.g., -NO₂ in 8v) correlate with improved BChE inhibition, while bulky substituents (e.g., isopropylpyrazole) may trade potency for selectivity .
Q & A
Q. Critical Parameters :
| Step | Key Reagents/Conditions | Purpose |
|---|---|---|
| 1 | H₂SO₄, 80–100°C | Oxadiazole cyclization |
| 2 | EDCI/HOBt, DCM | Amide coupling |
| 3 | Pd(PPh₃)₄, Na₂CO₃, DMF | Cross-coupling for pyrazole |
Basic Question: Which analytical techniques are most reliable for characterizing this compound’s structure?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions (e.g., fluorophenyl protons at δ 7.2–7.4 ppm, oxadiazole carbons at δ 160–165 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ expected for C₁₈H₁₇FN₄O₂: 364.13) .
- X-ray Crystallography : Resolves crystal packing and stereochemistry using SHELXL refinement (e.g., C—H···O interactions in the oxadiazole ring) .
Advanced Question: How can researchers resolve contradictions in spectroscopic data during structural validation?
Methodological Answer:
Contradictions (e.g., unexpected NOESY correlations or MS fragments) require:
- Cross-Validation : Compare NMR data with structurally analogous compounds (e.g., fluorophenyl-oxadiazole derivatives in ).
- Computational Modeling : Use density functional theory (DFT) to simulate NMR shifts and compare with experimental data .
- Crystallographic Refinement : Apply SHELXL’s restraints for disordered regions (e.g., flexible isopropyl groups) .
Example : A 2023 study resolved ambiguous NOESY peaks in a related acetamide by overlaying DFT-simulated and experimental spectra, confirming rotational isomerism .
Advanced Question: How to design experiments to evaluate the compound’s interaction with biological targets?
Methodological Answer:
- Surface Plasmon Resonance (SPR) : Immobilize target enzymes (e.g., kinases) to measure binding kinetics (KD values) .
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) for ligand-receptor interactions .
- Mutagenesis Studies : Identify critical binding residues (e.g., replacing oxadiazole with thiadiazole to assess hydrogen bonding) .
Q. Yield Optimization Table :
| Parameter | Suboptimal Condition | Optimized Condition | Yield Increase |
|---|---|---|---|
| Catalyst | None | Zeolite Y-H | 75% → 92% |
| Solvent | DMF | Acetonitrile | 60% → 85% |
Advanced Question: How can computational docking predict the compound’s binding mode to therapeutic targets?
Methodological Answer:
Target Preparation : Retrieve protein structures (e.g., PDB ID 10K in ) and remove water/ions.
Ligand Parameterization : Generate 3D conformers of the compound using Open Babel, assigning charges via AM1-BCC.
Docking Workflow : Use AutoDock Vina with a grid box centered on the active site (e.g., ATP-binding pocket for kinases) .
Validation : Compare docking scores with known inhibitors (e.g., RMSD <2.0 Å indicates reliable poses) .
Case Study : A 2025 study docked a fluorophenyl-acetamide analog into COX-2, identifying critical π-π stacking with Phe518 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
